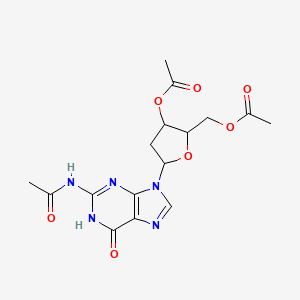

3',5',n2-Tri-O-acetyl-2'-deoxyguanosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

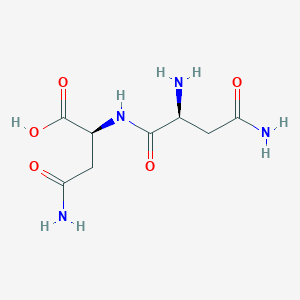

La 3’,5’,N2-Tri-O-acetyl-2’-désoxyguanosine est un nucléoside chimiquement modifié, plus précisément une forme protégée de la 2’-désoxyguanosine. Elle est souvent utilisée dans la recherche et les applications industrielles en raison de sa stabilité et de sa réactivité. Le composé a la formule moléculaire C16H19N5O7 et un poids moléculaire de 393,35 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 3’,5’,N2-Tri-O-acetyl-2’-désoxyguanosine implique généralement l’acétylation de la 2’-désoxyguanosine. Ce processus comprend l’utilisation d’anhydride acétique et d’une base comme la pyridine pour faciliter la réaction. La réaction est effectuée dans des conditions contrôlées pour assurer l’acétylation sélective des groupes hydroxyle aux positions 3’ et 5’, ainsi que du groupe amino en position N2 .

Méthodes de production industrielle

Dans un contexte industriel, la production de la 3’,5’,N2-Tri-O-acetyl-2’-désoxyguanosine suit des principes similaires, mais à plus grande échelle. Le processus implique l’utilisation de réacteurs automatisés et un contrôle précis des paramètres de réaction afin d’obtenir des rendements et une pureté élevés. Le composé est ensuite purifié à l’aide de techniques telles que la cristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

La 3’,5’,N2-Tri-O-acetyl-2’-désoxyguanosine subit diverses réactions chimiques, notamment :

Hydrolyse : Les groupes acétyle peuvent être éliminés par hydrolyse, produisant de la 2’-désoxyguanosine.

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Substitution : Les groupes acétyle peuvent être remplacés par d’autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants

Hydrolyse : Généralement effectuée dans des conditions acides ou basiques.

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.

Substitution : Divers nucléophiles peuvent être utilisés pour remplacer les groupes acétyle.

Principaux produits formés

Hydrolyse : 2’-désoxyguanosine.

Oxydation : Dérivés oxydés de la 2’-désoxyguanosine.

Substitution : Dérivés substitués avec différents groupes fonctionnels.

Applications De Recherche Scientifique

La 3’,5’,N2-Tri-O-acetyl-2’-désoxyguanosine est largement utilisée en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Parmi ses applications, on peut citer :

Recherche antivirale : Le composé est utilisé dans le développement de médicaments antiviraux, en particulier contre l’hépatite B et C.

Études biochimiques : Elle sert de substrat dans les réactions enzymatiques pour étudier les mécanismes du métabolisme des nucléosides.

Développement de médicaments : Le composé est utilisé dans la synthèse d’analogues de nucléosides à des fins thérapeutiques.

Mécanisme D'action

Le mécanisme d’action de la 3’,5’,N2-Tri-O-acetyl-2’-désoxyguanosine implique sa conversion en 2’-désoxyguanosine par hydrolyse. Le nucléoside déprotégé peut ensuite participer à diverses voies biochimiques, notamment la synthèse et la réparation de l’ADN. Les groupes acétyle assurent la stabilité et protègent le nucléoside contre une dégradation prématurée .

Comparaison Avec Des Composés Similaires

Composés similaires

2’-Désoxyguanosine : La forme non protégée du nucléoside.

3’,5’-Di-O-acetyl-2’-désoxyguanosine : Une forme partiellement protégée avec des groupes acétyle uniquement aux positions 3’ et 5’.

N2-Acetyl-2’-désoxyguanosine : Une forme avec un groupe acétyle uniquement en position N2.

Unicité

La 3’,5’,N2-Tri-O-acetyl-2’-désoxyguanosine est unique en raison de sa protection complète des groupes hydroxyle et amino, ce qui améliore sa stabilité et sa réactivité. Cela la rend particulièrement utile dans les applications synthétiques et biochimiques où une déprotection sélective est requise .

Propriétés

Formule moléculaire |

C16H19N5O7 |

|---|---|

Poids moléculaire |

393.35 g/mol |

Nom IUPAC |

[5-(2-acetamido-6-oxo-1H-purin-9-yl)-3-acetyloxyoxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C16H19N5O7/c1-7(22)18-16-19-14-13(15(25)20-16)17-6-21(14)12-4-10(27-9(3)24)11(28-12)5-26-8(2)23/h6,10-12H,4-5H2,1-3H3,(H2,18,19,20,22,25) |

Clé InChI |

RCOVGEMUNRNWBU-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,3-Trimethyl-2-[3-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-2-en-1-yl]-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B12286617.png)

![N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid Impurity)](/img/structure/B12286679.png)